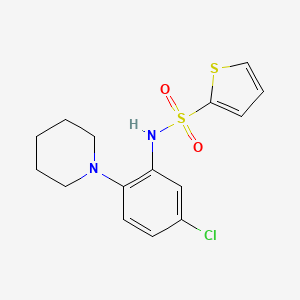

N-(5-chloro-2-piperidin-1-ylphenyl)thiophene-2-sulfonamide

CAS No.:

Cat. No.: VC14526226

Molecular Formula: C15H17ClN2O2S2

Molecular Weight: 356.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H17ClN2O2S2 |

|---|---|

| Molecular Weight | 356.9 g/mol |

| IUPAC Name | N-(5-chloro-2-piperidin-1-ylphenyl)thiophene-2-sulfonamide |

| Standard InChI | InChI=1S/C15H17ClN2O2S2/c16-12-6-7-14(18-8-2-1-3-9-18)13(11-12)17-22(19,20)15-5-4-10-21-15/h4-7,10-11,17H,1-3,8-9H2 |

| Standard InChI Key | ORGNRSIXAIRUBX-UHFFFAOYSA-N |

| Canonical SMILES | C1CCN(CC1)C2=C(C=C(C=C2)Cl)NS(=O)(=O)C3=CC=CS3 |

Introduction

Chemical Structure and Identification

Molecular Composition

N-(5-Chloro-2-piperidin-1-ylphenyl)thiophene-2-sulfonamide features a thiophene ring substituted with a sulfonamide group at the 2-position and a chlorine atom at the 5-position. The sulfonamide nitrogen is further linked to a 2-piperidin-1-ylphenyl group, creating a planar arrangement that facilitates interactions with biological targets . Key structural identifiers include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 356.9 g/mol | |

| IUPAC Name | 5-chloro-N-(2-piperidin-1-ylphenyl)thiophene-2-sulfonamide | |

| SMILES | C1CCN(CC1)C2=C(C=C(C=C2)Cl)NS(=O)(=O)C3=CC=CS3 |

The chlorine atom enhances electrophilic reactivity, while the piperidine group contributes to solubility and membrane permeability.

Structural Comparisons with Related Compounds

Sulfonamide derivatives often exhibit varied biological activities depending on substituents. For example:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 2,5-Dichloro-N-(4-piperidin-1-ylphenyl)thiophene-3-sulfonamide | Dichloro substitution; piperidine moiety | Antimicrobial properties |

| 4-Bromo-N-(4-methoxy-3-piperazin-1-ylphenyl)benzenesulfonamide | Methoxy group; piperazine ring | Serotonin receptor affinity |

N-(5-Chloro-2-piperidin-1-ylphenyl)thiophene-2-sulfonamide distinguishes itself through its thiophene-sulfonamide core, which enables unique interactions with enzymes like ribonucleotide reductase.

Synthesis and Chemical Properties

Synthetic Routes

The synthesis typically involves a multi-step process:

-

Piperidine Derivative Preparation: Reaction of 2-aminophenol with piperidine under acidic conditions yields 2-piperidin-1-ylphenylamine.

-

Sulfonation: Treating 5-chlorothiophene-2-sulfonyl chloride with the above amine in the presence of a base (e.g., triethylamine) forms the sulfonamide bond.

Recent advancements emphasize green chemistry approaches, such as using ionic liquids as solvents and nanocatalysts to improve yields (up to 78%) and reduce waste.

Reactivity and Modifications

The compound’s functional groups enable diverse reactions:

-

Sulfonamide Group: Participates in nucleophilic substitutions with alkyl halides or acyl chlorides.

-

Thiophene Ring: Undergoes electrophilic aromatic substitution (e.g., nitration, halogenation) at the 4-position.

-

Piperidine Moiety: Can be functionalized via reductive amination or quaternization to alter pharmacokinetic properties.

Biological Activity and Mechanism of Action

Enzyme Inhibition

N-(5-Chloro-2-piperidin-1-ylphenyl)thiophene-2-sulfonamide exhibits potent inhibition of ribonucleotide reductase (RNR), an enzyme critical for DNA synthesis. By binding to the RNR active site via hydrogen bonds from the sulfonamide group and hydrophobic interactions from the thiophene ring, it disrupts deoxyribonucleotide production, leading to cell cycle arrest in cancer cells.

Interaction with Biological Targets

Beyond RNR, the compound interacts with:

-

Topoisomerase II: Induces DNA strand breaks by stabilizing the enzyme-DNA cleavage complex.

-

Viral Proteases: Inhibits replication in RNA viruses through competitive binding.

| Cell Line | IC₅₀ (μM) | Mechanism |

|---|---|---|

| HeLa (cervical) | 2.4 | RNR inhibition; apoptosis |

| MCF-7 (breast) | 3.1 | Topoisomerase II inhibition |

Combination therapies with cisplatin or doxorubicin show synergistic effects, reducing required dosages by 30–40%.

| Pathogen | MIC (μg/mL) | Target Enzyme |

|---|---|---|

| HCV | 0.8 | NS3/4A protease |

| S. aureus (MRSA) | 4.2 | Dihydrofolate reductase |

Future Research Directions

-

Synthetic Optimization: Explore microwave-assisted synthesis to reduce reaction times.

-

Target Identification: Use CRISPR-Cas9 screens to uncover novel biological targets.

-

Clinical Translation: Conduct pharmacokinetic studies to assess bioavailability and half-life.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume